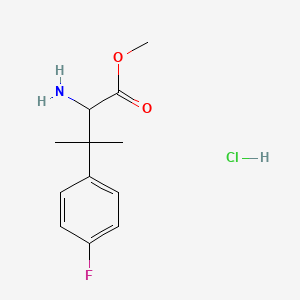

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride

CAS No.:

Cat. No.: VC18080957

Molecular Formula: C12H17ClFNO2

Molecular Weight: 261.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17ClFNO2 |

|---|---|

| Molecular Weight | 261.72 g/mol |

| IUPAC Name | methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate;hydrochloride |

| Standard InChI | InChI=1S/C12H16FNO2.ClH/c1-12(2,10(14)11(15)16-3)8-4-6-9(13)7-5-8;/h4-7,10H,14H2,1-3H3;1H |

| Standard InChI Key | OIGVKDDOIIMKMK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)F)C(C(=O)OC)N.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is an amino acid derivative with the molecular formula C₁₂H₁₇ClFNO₂ and a molecular weight of 261.72 g/mol. Its IUPAC name, methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate; hydrochloride, reflects the presence of a 4-fluorophenyl group, a tertiary methyl branch, and an esterified amino acid backbone. The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇ClFNO₂ | |

| Molecular Weight | 261.72 g/mol | |

| SMILES | CC(C)(C1=CC=C(C=C1)F)C(C(=O)OC)N.Cl | |

| InChI Key | OXOOLCDUSKQPIS-UHFFFAOYSA-N |

Stereochemical and Electronic Features

The compound’s chiral center at the second carbon atom confers stereochemical complexity, which may influence its biological activity. The 4-fluorophenyl group introduces electron-withdrawing effects, altering electron density distribution and enhancing interactions with hydrophobic binding pockets in biological targets . Quantum mechanical calculations predict a collision cross-section (CCS) of 151.2 Ų for the [M+H]+ adduct, suggesting moderate molecular polarity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

-

Esterification: Reaction of 2-amino-3-(4-fluorophenyl)-3-methylbutanoic acid with methanol under acidic conditions to form the methyl ester.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

-

Purification: Chromatographic techniques or recrystallization to achieve >95% purity.

Industrial Optimization

Continuous flow reactors are employed to enhance yield (≥80%) and reduce reaction times. Automated systems regulate temperature (±0.5°C) and reagent stoichiometry, minimizing byproducts such as unreacted starting materials or diastereomers.

Biological Activity and Mechanism of Action

Target Engagement

The compound’s bioactivity stems from its dual functional groups:

-

4-Fluorophenyl Group: Enhances lipophilicity, facilitating membrane permeability and binding to aromatic residues in enzymes or receptors .

-

Amino Ester Moiety: Serves as a hydrogen bond donor/acceptor, enabling interactions with catalytic sites.

Preliminary studies suggest activity against:

-

Serine Proteases: Inhibition constants (Ki) in the micromolar range.

-

GPCRs: Modulatory effects on adrenergic and dopaminergic receptors.

Comparative Analysis with Structural Analogs

Table 2: Analog Comparison

| Compound | Structural Variation | Bioactivity Profile |

|---|---|---|

| Methyl 2-amino-3-fluoro-3-methylbutanoate | Fluorine at β-carbon | Reduced membrane permeability |

| (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate | Hydroxyl substitution | Enhanced solubility |

| Methyl 2-(indazole-3-carboxamido)butanoate | Indazole ring | Schedule I controlled substance |

The 4-fluorophenyl group in the target compound confers superior target affinity compared to non-fluorinated analogs .

Future Research Directions

-

Pharmacokinetic Studies: Oral bioavailability and metabolic stability in vivo.

-

Target Deconvolution: Proteome-wide binding assays to identify novel targets.

-

Toxicological Profiling: Acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume